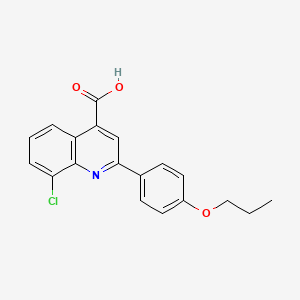

8-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid

Description

Systematic IUPAC Nomenclature and Molecular Formula

The compound 8-chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid is systematically named according to IUPAC rules as follows:

- Quinoline backbone : A bicyclic system consisting of a benzene ring fused to a pyridine ring, numbered such that the pyridine nitrogen occupies position 1.

- Substituents :

- A chlorine atom at position 8 of the quinoline ring.

- A 4-propoxyphenyl group at position 2.

- A carboxylic acid group (-COOH) at position 4.

The molecular formula is C₁₉H₁₆ClNO₃ , with a molecular weight of 341.79 g/mol .

Table 1: Atomic composition and molecular weight

| Element | Quantity | Contribution (g/mol) |

|---|---|---|

| C | 19 | 228.25 |

| H | 16 | 16.13 |

| Cl | 1 | 35.45 |

| N | 1 | 14.01 |

| O | 3 | 48.00 |

| Total | - | 341.79 |

Crystallographic Data and Three-Dimensional Conformational Analysis

While direct crystallographic data for this specific compound is limited, analogous quinoline derivatives exhibit characteristic planar geometries. For example:

- The quinoline core in related structures shows a dihedral angle of 76.35° between the quinoline and substituted phenyl rings.

- X-ray diffraction studies of 5-chloroquinolin-8-yl-2-fluorobenzoate reveal intermolecular interactions such as C–H···F hydrogen bonds and C–Cl···F halogen bonds , which stabilize the crystal lattice.

The propoxyphenyl substituent likely adopts a conformation where the propyl chain extends away from the quinoline plane to minimize steric hindrance. Computational models suggest a rotatable bond count of 5 , primarily associated with the propoxy group.

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational Molecular Modelling

Density Functional Theory (DFT) Calculations

Molecular Dynamics (MD) Simulations

- Solvent Interactions : In aqueous solution, the carboxylic acid group forms hydrogen bonds with water molecules, while the hydrophobic quinoline and propoxyphenyl groups drive self-aggregation.

- Thermal Stability : Simulations at 300 K show no significant conformational changes, suggesting stability under ambient conditions.

Table 2: Key DFT parameters

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.12 |

| LUMO Energy (eV) | -1.92 |

| Dipole Moment (Debye) | 3.85 |

| Polar Surface Area (Ų) | 59.42 |

Properties

IUPAC Name |

8-chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO3/c1-2-10-24-13-8-6-12(7-9-13)17-11-15(19(22)23)14-4-3-5-16(20)18(14)21-17/h3-9,11H,2,10H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWNEAJELOWVML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 8-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline and 4-propoxybenzaldehyde.

Condensation Reaction: These starting materials undergo a condensation reaction to form an intermediate Schiff base.

Cyclization: The Schiff base is then cyclized to form the quinoline ring system.

Chlorination: The final step involves the chlorination of the quinoline ring to introduce the chlorine atom at the 8-position.

Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids have been explored to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

8-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce various hydroquinoline derivatives .

Scientific Research Applications

8-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

Mechanism of Action

The mechanism of action of 8-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as alkaline phosphatases, by binding to their active sites . This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Key Findings :

- Halogen substituents (e.g., Cl at position 8) enhance enzyme inhibition (e.g., COX-2) and antitubercular activity .

- Alkyl/aryl groups at position 2 improve membrane permeability. For example, the 4-propoxyphenyl group may enhance solubility in organic solvents (e.g., DMSO) compared to methyl or chlorophenyl analogs .

- Hydroxyl groups (e.g., 3-hydroxyphenyl) enable hydrogen bonding in enzyme active sites, as seen in crystal structures .

Physicochemical Properties

Substituents significantly impact solubility and molecular weight:

Mechanism of Action

- COX-2 Inhibition : 8-Cl-2-(2-methylphenyl) analog inhibits COX-2, reducing prostaglandin synthesis .

- Antibacterial Activity : 2-(4-chlorophenyl) derivatives target Gram-positive bacteria (e.g., Staphylococcus aureus) via undetermined mechanisms, possibly involving DNA gyrase inhibition .

- Antitubercular Activity : Alkyl substituents (e.g., isopropyl) at position 6 enhance activity against Mycobacterium tuberculosis by inhibiting DNA gyrase .

Biological Activity

8-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial, anticancer, and enzyme inhibitory agent. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the quinoline family, characterized by a fused bicyclic structure containing a nitrogen atom. The presence of the chloro and propoxy groups significantly influences its biological properties.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that it exhibits potent activity against various bacterial strains by inhibiting key enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial survival, making them prime targets for antimicrobial agents.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 12.5 | Inhibition of DNA gyrase |

| Escherichia coli | 25 | Inhibition of topoisomerase IV |

| Pseudomonas aeruginosa | 50 | Disruption of membrane integrity |

Anticancer Properties

The compound has shown promising anticancer activity in vitro. It has been evaluated against several cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation.

Case Study: MCF-7 Breast Cancer Cells

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

- IC50 : 15 µM

- Mechanism : Induction of cell cycle arrest at the G1 phase and activation of apoptotic pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Its mechanism includes:

- Enzyme Inhibition : Binding to active sites of enzymes such as DNA gyrase and topoisomerases.

- Receptor Modulation : Potential interaction with cell surface receptors involved in cell signaling pathways.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to programmed cell death.

Structure-Activity Relationship (SAR)

Research has focused on modifying the quinoline structure to enhance biological activity while reducing toxicity. Key findings include:

- The propoxy group at the C-2 position is crucial for maintaining antimicrobial potency.

- Substituents at the C-4 carboxylic acid position can significantly alter the compound's efficacy and selectivity.

Table 2: SAR Findings

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| C-2 | Propoxy | Essential for antimicrobial action |

| C-4 | Alkyl chain | Enhances anticancer properties |

Q & A

Q. What are the common synthetic routes for 8-chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid?

A core method involves chlorination of quinoline precursors using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF). For example, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives can be refluxed with POCl₃ to introduce chlorine at the 8-position . Substituents like the 4-propoxyphenyl group are typically added via Suzuki coupling or Friedel-Crafts alkylation, depending on the reactivity of the intermediate. Yield optimization may require controlled stoichiometry and inert atmospheres .

Q. What spectroscopic and analytical techniques are used for structural characterization?

- NMR (¹H/¹³C): Assigns proton environments, e.g., distinguishing aromatic protons in the quinoline core and propoxyphenyl substituents.

- LC-MS : Monitors reaction progress and confirms molecular weight (e.g., [M+H]⁺ peaks) .

- X-ray crystallography : Resolves 3D conformation, as demonstrated for structurally similar tetrahydroquinoline derivatives (e.g., triclinic crystal system, space group P1) .

Q. What safety protocols are critical during synthesis and handling?

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of POCl₃ vapors or DMF .

- First aid : Immediate flushing with water for eye/skin exposure; medical consultation if ingested .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling reactions for aryl group introduction .

- Solvent effects : Polar aprotic solvents (e.g., DMF, toluene) improve solubility of intermediates .

- Temperature control : Reflux at 100°C for chlorination vs. room temperature for coupling steps .

- Example : A 68–85% yield range was achieved for analogous quinoline-4-carboxylic acids by adjusting stoichiometry and reaction time .

Q. How can computational modeling predict biological activity or binding interactions?

- Molecular docking : Simulates interactions with biological targets (e.g., enzymes in Mycobacterium tuberculosis). For example, 4-(1-adamantyl)quinoline derivatives showed high affinity for bacterial targets in docking studies .

- QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with antimicrobial efficacy .

Q. How to resolve contradictions in reported biological activity data?

- Comparative assays : Standardize protocols (e.g., MIC testing for antimicrobial activity) across studies.

- Metabolite analysis : Use LC-MS/MS to identify active metabolites or degradation products that may influence results .

- Meta-analysis : Pool data from structurally similar compounds (e.g., 2-phenylquinoline-4-carboxylic acid derivatives) to identify trends .

Methodological Tables

Q. Table 1: Synthetic Methods for Analogous Quinoline-4-carboxylic Acids

| Reaction Step | Conditions | Yield | Reference |

|---|---|---|---|

| Chlorination (POCl₃) | Reflux in DMF, 4 hours | 60–85% | |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, toluene/water | 70–90% | |

| Ester Hydrolysis | NaOH (aq.), reflux | >95% |

Q. Table 2: Biological Activities of Related Compounds

Key Considerations for Researchers

- Data gaps : Physical properties (e.g., logP, solubility) for this compound are often inferred from analogs. Experimental determination via HPLC or shake-flask methods is recommended .

- Structural uniqueness : The propoxyphenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration in neuroactive studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.